molecular formula C24H25BrN2O4 B265509 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265509
M. Wt: 485.4 g/mol
InChI Key: INQUHHWSODULMG-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of insects, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have insecticidal properties, leading to the death of insects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. These include further studies on its mechanism of action, potential side effects, and optimal dosage for its various applications. It also has potential applications in the development of biosensors and drug delivery systems, which could be explored further. Additionally, its insecticidal properties could be further studied for potential use in pest control.

Synthesis Methods

The synthesis of 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 4-allyloxyaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2-dimethylaminoethylamine and ethyl acetoacetate in the presence of a catalyst to form the final product. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In agriculture, it has been shown to have insecticidal properties, making it a potential candidate for pest control. In biotechnology, it has been shown to have potential applications in the development of biosensors and drug delivery systems.

properties

Molecular Formula

C24H25BrN2O4

Molecular Weight

485.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H25BrN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+

InChI Key

INQUHHWSODULMG-LSDHQDQOSA-N

Isomeric SMILES

C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)Br)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OCC=C

SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Canonical SMILES

C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)Br)[O-])C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.